molecular formula C22H20N4O4S3 B11092498 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide]

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide]

Cat. No.: B11092498
M. Wt: 500.6 g/mol
InChI Key: IEAGSCKFDKRIMR-UHFFFAOYSA-N
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Description

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide] is a complex organic compound characterized by the presence of a thiadiazole ring and disulfide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide] typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Disulfide Linkages: The disulfide linkages are introduced by reacting the thiadiazole derivative with a disulfide-forming reagent.

    Acetylation: The final step involves the acetylation of the amine groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide] involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkages can undergo redox reactions, influencing cellular processes. The thiadiazole ring may interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-methylphenyl)acetamide]
  • 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methylphenyl)acetamide]

Uniqueness

2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(4-acetylphenyl)acetamide] is unique due to its specific acetyl groups, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in designing targeted therapies and specialized materials.

Properties

Molecular Formula

C22H20N4O4S3

Molecular Weight

500.6 g/mol

IUPAC Name

2-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-acetylphenyl)acetamide

InChI

InChI=1S/C22H20N4O4S3/c1-13(27)15-3-7-17(8-4-15)23-19(29)11-31-21-25-26-22(33-21)32-12-20(30)24-18-9-5-16(6-10-18)14(2)28/h3-10H,11-12H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

IEAGSCKFDKRIMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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